![molecular formula C26H23F3N2O2 B4060953 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4060953.png)
1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
Overview
Description
1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPTP is a small-molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis. In
Scientific Research Applications
1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been investigated for its potential anti-inflammatory and anti-cancer properties, as PTP1B has been implicated in the regulation of immune responses and cell proliferation.
Mechanism of Action
1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating target proteins. This leads to an increase in insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to reduce inflammation and oxidative stress in these models. In addition, 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is its high selectivity for PTP1B, which minimizes off-target effects. 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is also relatively stable and has a long half-life in vivo. However, 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the synthesis of 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is complex and requires specialized equipment and expertise.
Future Directions
Future research on 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide may focus on the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide may be investigated for its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. The development of more selective inhibitors of PTP1B and other protein tyrosine phosphatases may also be an area of future research. Finally, the role of PTP1B in the regulation of immune responses and cell proliferation may be further elucidated through the use of 1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide and other PTP1B inhibitors.
properties
IUPAC Name |
1-(4-phenylbenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2/c27-26(28,29)22-10-12-23(13-11-22)30-24(32)20-14-16-31(17-15-20)25(33)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-13,20H,14-17H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBJLUAIWHYGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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